Dimethyl 2-(2-methoxyphenoxy)malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(2-methoxyphenoxy)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-15-8-6-4-5-7-9(8)18-10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXKADXTZOBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514170 | |
| Record name | Dimethyl (2-methoxyphenoxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150726-89-9 | |
| Record name | Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150726-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2-methoxyphenoxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.751 | |
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Sophisticated Synthetic Methodologies for Dimethyl 2 2 Methoxyphenoxy Malonate
Asymmetric Synthesis Approaches Involving Malonate Derivatives
While specific literature on the direct asymmetric synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate is not prominent, the broader field of asymmetric synthesis involving malonate derivatives offers established methodologies for creating chiral centers. These approaches could theoretically be adapted to produce chiral analogues of the title compound. The primary challenge in this context is the creation of a stereogenic center at the alpha-carbon of the malonate.
Key strategies in this area include:
Phase-Transfer Catalysis (PTC): Asymmetric α-alkylation of malonate esters can be achieved using chiral phase-transfer catalysts. researchgate.netfrontiersin.org These catalysts, often derived from Cinchona alkaloids, facilitate the reaction between the enolate of the malonate (in the aqueous phase) and an alkylating agent (in the organic phase), inducing enantioselectivity. researchgate.net
Organocatalytic Michael Addition: Chiral organocatalysts, such as bifunctional tertiary amine-thioureas, can catalyze the enantioselective Michael addition of malonates to various Michael acceptors like β,β-disubstituted enones or unsaturated 1,4-diketones. acs.orgbeilstein-journals.orgnih.gov This method is powerful for creating all-carbon quaternary stereogenic centers. acs.org
Enzyme-Mediated Processes: Biocatalysis offers a highly selective method for achieving chirality. For instance, enzymes can perform asymmetric decarboxylation of disubstituted malonic acids to yield chiral products. acs.org
These advanced techniques demonstrate the potential for producing enantiomerically enriched malonate derivatives, which are valuable building blocks in medicinal chemistry.
Purification Techniques for High-Purity Synthesis
Achieving high purity for this compound is essential for its application as a chemical intermediate. A multi-step purification process is typically employed following the synthesis.
Work-up and Extraction: After the O-alkylation reaction is complete, the mixture is cooled, and a wash with a brine solution is performed to remove the inorganic base and salts. derpharmachemica.com The organic layer, containing the product, is then separated. Solvents like toluene (B28343) or ethyl acetate (B1210297) are commonly used for extraction. derpharmachemica.comgoogle.com
Washing: The extracted organic phase may undergo further washing, for instance, with a saturated sodium bicarbonate or sodium carbonate solution to remove any residual acidic impurities. google.comnih.govgoogle.com This is followed by a final wash with water or brine. nih.gov
Drying and Concentration: The organic solution is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate, to remove residual water. google.com The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product. derpharmachemica.comnih.gov
Distillation: For many esters, distillation under reduced pressure (vacuum distillation) is an effective method for purification, especially to separate the desired product from less volatile or non-volatile impurities. google.comajsonline.org
Column Chromatography: If distillation is insufficient to separate the product from closely related impurities, silica (B1680970) gel column chromatography is a standard technique. orgsyn.orgresearchgate.net A suitable eluent system, such as a mixture of ethyl acetate and hexanes, is used to separate the components based on their polarity. orgsyn.org
The ease of purification for this compound is enhanced by the fact that the main impurities from the precursor synthesis (dimethyl malonate and dimethyl 2,2-dichloromalonate) are readily separable from the final O-alkylated product. derpharmachemica.com
Elucidation of Chemical Reactivity and Reaction Mechanisms of Dimethyl 2 2 Methoxyphenoxy Malonate
Fundamental Reaction Pathways
The reactivity of Dimethyl 2-(2-methoxyphenoxy)malonate is dictated by the distinct functionalities within its structure. The malonic ester group provides an acidic methine proton and two electrophilic carbonyl carbons. The phenoxy ether linkage and the aromatic ring offer sites for other transformations.
Oxidative Transformations
Specific studies detailing the direct oxidative transformation of this compound are not extensively documented in the available literature. However, the reactivity of related substituted malonates suggests potential pathways. For instance, some substituted malonates can be electrooxidized in methanol (B129727) in the presence of halogen ions to produce halomalonates. nih.gov In a broader context, malonic acids, the hydrolyzed precursors to malonates, can undergo oxidative decarboxylation. researchgate.net While these represent plausible transformation types, dedicated research on the oxidative reactions of the title compound is limited.
Reductive Transformations
The scientific literature does not provide extensive examples of the direct reductive transformation of this compound. In principle, the ester functionalities are susceptible to reduction. Strong reducing agents like lithium aluminum hydride would be expected to reduce the dimethyl ester groups to a diol, yielding 2-(2-methoxyphenoxy)propane-1,3-diol. Milder reducing agents might selectively reduce one ester group. Additionally, under harsh conditions, the aromatic ring could be hydrogenated. However, specific applications of this compound as a substrate for reduction are not a primary focus of its reported chemistry.
Nucleophilic and Electrophilic Substitution Reactions
The synthesis of this compound itself involves a key nucleophilic substitution reaction. Typically, guaiacol (B22219) is treated with a base, such as sodium hydroxide (B78521) or sodium methoxide, to form the corresponding phenoxide. chemicalbook.comderpharmachemica.com This phenoxide then acts as a nucleophile, attacking an electrophilic malonate derivative like dimethyl 2-chloromalonate to displace the chloride and form the final ether linkage. chemicalbook.comderpharmachemica.com
The methine proton (the hydrogen on the carbon between the two ester groups) is acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in subsequent alkylation reactions, a cornerstone of classical malonic ester synthesis.
The aromatic ring of the 2-methoxyphenoxy group can undergo electrophilic aromatic substitution. The methoxy (B1213986) and phenoxy groups are ortho-, para-directing activators, meaning incoming electrophiles would preferentially add to positions ortho and para to these groups. However, due to steric hindrance from the bulky malonate substituent, reactions at the position ortho to the phenoxy group may be disfavored.
Complex Multicomponent Reactions
The most significant and well-documented application of this compound is its role as a key building block in cyclocondensation reactions to form heterocyclic structures of medicinal interest. derpharmachemica.com
Cyclocondensation Reactions to Access Heterocyclic Scaffolds
Cyclocondensation reactions are processes where two or more functional groups within one or more molecules react to form a ring, typically with the elimination of a small molecule like water or methanol. mdpi.com this compound is an ideal substrate for such reactions due to its 1,3-dicarbonyl functionality.
A prominent example is its use in the synthesis of 1,5-benzodiazepine derivatives. nih.gov These compounds are an important class of psychoactive drugs. researchgate.net The general reaction involves the condensation of this compound with a 1,2-diamine, such as o-phenylenediamine. The reaction proceeds through the formation of amide bonds and subsequent intramolecular cyclization, driven by the elimination of methanol, to yield the seven-membered benzodiazepine ring system. These reactions can be catalyzed by acids and may be performed at elevated temperatures. mdpi.comresearchgate.net
The versatility of this reaction allows for the creation of a library of substituted benzodiazepines by varying the substituents on either the malonate or the diamine partner.
Table 1: Examples of Cyclocondensation Reactions This table is generated based on general principles of malonate cyclocondensation reactions, as specific yield and condition data for this compound in various reactions are not centrally compiled in the reviewed literature.
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
|---|---|---|---|
| This compound | o-Phenylenediamine | Benzodiazepine derivative | Acid catalyst, heat |
| This compound | Urea | Barbituric acid derivative | Basic catalyst, heat |
| This compound | Hydrazine | Pyrazolidine derivative | Heat |
Dimerization and Cyclodimerization Processes
There is a lack of specific reports in the scientific literature detailing the dimerization or cyclodimerization of this compound. While some complex malonate derivatives, particularly those derived from cyclopropanes, have been shown to undergo domino dimerization reactions to form indane structures, this reactivity is highly substrate-specific and not a general pathway for simple aryloxy malonates. researchgate.net Under typical conditions, the primary reactivity of this compound is focused on its participation as a C3 synthon in cyclocondensation reactions rather than self-condensation or dimerization.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Guaiacol |
| Dimethyl 2-chloromalonate |
| Lithium aluminum hydride |
| 2-(2-methoxyphenoxy)propane-1,3-diol |
| o-Phenylenediamine |
| Benzodiazepine |
| Urea |
| Barbituric acid |
| Hydrazine |
| Pyrazolidine |
| Guanidine |
Catalytic Transformations
Catalytic transformations involving malonate esters are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are often characterized by their efficiency and stereoselectivity, which are controlled by the choice of catalyst.
Palladium-Catalyzed Arylation:
Palladium catalysts are widely used for the arylation of soft nucleophiles, including the enolates of dialkyl malonates. These reactions, often referred to as Buchwald-Hartwig amination or α-arylation of carbonyl compounds, can be adapted for the formation of a carbon-carbon bond at the α-position of the malonate. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by deprotonation of the malonate by a base to form the enolate. Subsequent transmetalation (or direct reaction of the enolate with the palladium complex) and reductive elimination yield the α-aryl malonate and regenerate the palladium(0) catalyst.
A study on the palladium-catalyzed arylation of various malonates demonstrated the use of sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands to effectively couple aryl bromides and chlorides with diethyl malonate and di-tert-butyl malonate, among others. While this compound was not a substrate in this study, the findings highlight the potential for such transformations.
Table 1: Representative Palladium-Catalyzed Arylation of Dialkyl Malonates (Note: This table presents generalized data for other malonates and not specifically for this compound)
| Entry | Aryl Halide | Malonate | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Diethyl malonate | Pd(OAc)₂ | P(t-Bu)₃ | NaH | Dioxane | 85 |
Rhodium-Catalyzed Reactions:
Rhodium complexes are also effective catalysts for various transformations involving malonate derivatives. For instance, rhodium(II) acetate (B1210297) is a well-known catalyst for the cyclopropanation of alkenes with diazomalonates. This reaction proceeds through the formation of a rhodium carbene intermediate from the diazomalonate, which then reacts with an alkene to form the cyclopropane ring.
While this reaction involves a diazomalonate rather than this compound, it illustrates the utility of rhodium catalysis in activating malonate-derived species for further reactions.
Enzymatic Hydrolysis:
Biocatalysis, utilizing enzymes, offers a mild and often highly selective method for chemical transformations. Lipases are commonly employed for the hydrolysis of esters. The enzymatic hydrolysis of a malonic ester would lead to the corresponding malonic acid monoester or diacid. Such reactions are often enantioselective, allowing for the kinetic resolution of racemic mixtures.
For example, the enzymatic hydrolysis of esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid using Candida antarctica lipase has been reported to proceed with high enantiomeric excess. This demonstrates the potential for enzymatic methods to be applied to structurally related compounds like this compound for selective transformations.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Dimethyl 2-(2-methoxyphenoxy)malonate, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum displays a series of multiplets between δ 7.12 and 6.82 ppm, accounting for the four protons of the 2-methoxyphenoxy group. A sharp singlet at δ 5.27 ppm is attributed to the methine proton of the malonate moiety. The spectrum also shows two singlets at δ 3.85 ppm and δ 3.84 ppm. The signal at δ 3.85 ppm corresponds to the three protons of the methoxy (B1213986) group attached to the aromatic ring, while the larger singlet at δ 3.84 ppm, integrating to six protons, represents the two equivalent methyl ester groups. mdpi.com
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.12-7.00 | Multiplet | 2H | Aromatic Protons |
| 6.98-6.90 | Multiplet | 1H | Aromatic Proton |
| 6.90-6.82 | Multiplet | 1H | Aromatic Proton |
| 5.27 | Singlet | 1H | O-CH-(COOCH₃)₂ |
| 3.85 | Singlet | 3H | Ar-OCH₃ |
| 3.84 | Singlet | 6H | 2 x COOCH₃ |
Table 1: ¹H NMR Data for this compound in CDCl₃
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound in CDCl₃, the carbonyl carbons of the dimethyl malonate moiety appear at δ 166.2 ppm. The aromatic carbons of the 2-methoxyphenoxy group are observed in the range of δ 112.5 to 150.4 ppm. Specifically, the carbon atom bearing the methoxy group (C-2 of the phenyl ring) and the oxygen-linked carbon (C-1 of the phenyl ring) resonate at δ 150.4 and 146.0 ppm, respectively. The other aromatic carbons appear at δ 124.4, 120.8, and 119.0 ppm, with the carbon at the 6-position of the phenyl ring resonating at δ 112.5 ppm. The methine carbon of the malonate group is found at δ 78.4 ppm. The methoxy carbon of the guaiacol (B22219) moiety appears at δ 55.8 ppm, and the carbons of the two equivalent methyl ester groups are observed at δ 53.0 ppm. mdpi.com
| Chemical Shift (δ) (ppm) | Assignment |
| 166.2 | 2 x C=O |
| 150.4 | Ar-C2 (C-OCH₃) |
| 146.0 | Ar-C1 (C-O) |
| 124.4 | Aromatic CH |
| 120.8 | Aromatic CH |
| 119.0 | Aromatic CH |
| 112.5 | Aromatic CH |
| 78.4 | O-CH-(COOCH₃)₂ |
| 55.8 | Ar-OCH₃ |
| 53.0 | 2 x COOCH₃ |
Table 2: ¹³C NMR Data for this compound in CDCl₃
Advanced 2D NMR Techniques
To further confirm the structural assignments, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.
COSY: A hypothetical COSY spectrum would show correlations between the coupled aromatic protons, helping to delineate the substitution pattern on the phenyl ring. No cross-peaks would be expected for the singlet signals of the methine and methoxy protons.
HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. For instance, the proton signal at δ 5.27 ppm would correlate with the carbon signal at δ 78.4 ppm. The aromatic proton signals between δ 7.12 and 6.82 ppm would show correlations with their corresponding aromatic carbon signals. The proton signal of the aromatic methoxy group at δ 3.85 ppm would correlate with the carbon signal at δ 55.8 ppm, and the methyl ester protons at δ 3.84 ppm would correlate with the carbon signal at δ 53.0 ppm.
HMBC: The HMBC spectrum provides information about longer-range (2-3 bond) couplings. Key correlations would be expected between the methine proton (δ 5.27 ppm) and the carbonyl carbons (δ 166.2 ppm), as well as the carbon of the phenoxy group to which the malonate moiety is attached (δ 146.0 ppm). Correlations between the methyl ester protons (δ 3.84 ppm) and the carbonyl carbons (δ 166.2 ppm) would also be anticipated. Furthermore, the protons of the aromatic methoxy group (δ 3.85 ppm) would show a correlation to the aromatic carbon at δ 150.4 ppm.
High-Precision Mass Spectrometry
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts. For this compound, ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [C₁₂H₁₄O₆+H]⁺. Other potential adducts that could be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu The fragmentation of the protonated molecule under in-source collision-induced dissociation (CID) or in an MS/MS experiment would likely involve the loss of methanol (B129727) (CH₃OH) from the ester groups or the cleavage of the ether bond.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. The calculated exact mass for the protonated molecule of this compound ([C₁₂H₁₅O₆]⁺) is 255.0869. mdpi.com Experimental HRMS data showing a measured value of 255.0870 for the [M+H]⁺ ion confirms the molecular formula of C₁₂H₁₄O₆. mdpi.com This high degree of accuracy is crucial for the unambiguous identification of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
While detailed tandem mass spectrometry (MS/MS) studies dedicated to elucidating the fragmentation pathways of this compound are not widely published, high-resolution mass spectrometry (HRMS) data is available. This data confirms the compound's elemental composition.
HRMS analysis has determined the (M+H)⁺ ion to have a measured value of 255.0870. chemicalbook.com This corresponds to the calculated value of 255.0869 for the chemical formula C₁₂H₁₅O₆⁺, confirming the molecular formula of the protonated molecule. chemicalbook.com
Table 1: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Measured m/z | Chemical Formula |
| [M+H]⁺ | 255.0869 | 255.0870 | C₁₂H₁₅O₆⁺ |
In the absence of experimental MS/MS data, a theoretical fragmentation pathway can be proposed based on the structure of this compound. Upon collision-induced dissociation, the protonated molecule would likely undergo fragmentation through several key pathways. These could include the neutral loss of methanol (CH₃OH) or formaldehyde (B43269) (CH₂O) from the ester groups, or the loss of the entire methoxy group. Cleavage of the ether bond connecting the malonate and phenoxy moieties is another probable fragmentation route, leading to the formation of characteristic product ions corresponding to the guaiacol and dimethyl malonate portions of the molecule. Direct experimental MS/MS analysis would be required to confirm these proposed pathways and to establish the relative abundance of the resulting fragment ions.
X-ray Crystallography for Solid-State Structural Elucidation
As of the current date, there are no published X-ray crystallography studies for this compound in the Cambridge Structural Database or other publicly available resources. The compound is described as a viscous oil or in some commercial sources as a white crystalline powder, suggesting that obtaining a single crystal suitable for X-ray diffraction may be possible under specific crystallization conditions. chemicalbook.comindiarawmaterial.com
Should a single crystal be successfully grown, X-ray crystallography would provide definitive, high-resolution data on its solid-state structure. This analysis would precisely determine bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking, which influence the compound's macroscopic properties like melting point and solubility.
Vibrational Spectroscopy (Infrared and Raman)
Detailed and formally assigned Infrared (IR) and Raman spectroscopic studies for this compound are not available in peer-reviewed literature. However, based on its functional groups, a theoretical IR spectrum can be predicted to exhibit several characteristic absorption bands.
Table 2: Predicted Characteristic Infrared Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1735-1750 | Stretching |
| C-O-C (Ether and Ester) | 1000-1300 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
A comprehensive analysis using both IR and Raman spectroscopy would provide complementary information. IR spectroscopy would highlight polar functional groups, such as the carbonyl (C=O) stretches of the ester groups. Raman spectroscopy would be particularly sensitive to the non-polar bonds, providing clear signals for the aromatic ring and the carbon backbone. A combined analysis would allow for a more complete vibrational assignment and a detailed confirmation of the compound's functional group composition.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comnih.govlongdom.org For a molecule like Dimethyl 2-(2-methoxyphenoxy)malonate, DFT calculations can provide valuable information about its reactivity, stability, and spectroscopic characteristics.
Electronic Structure and Reactivity Predictions
DFT calculations can determine the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. This is crucial for predicting how the molecule will interact with other chemical species. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acs.org
For instance, in studies of other methoxyphenyl derivatives, DFT calculations have been used to identify the most likely sites for electrophilic and nucleophilic attack. nih.govepstem.net The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which would increase the electron density on the phenoxy ring, potentially influencing its reactivity. The malonate portion of the molecule contains ester functional groups, which are known to be susceptible to nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for a Structurally Related Methoxyphenyl Compound
| Property | Calculated Value | Significance |
| HOMO Energy | -5.32 eV | Indicates the ability to donate electrons. acs.org |
| LUMO Energy | -2.60 eV | Indicates the ability to accept electrons. acs.org |
| HOMO-LUMO Gap | 2.72 eV | Relates to the chemical reactivity and stability of the molecule. acs.org |
| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and intermolecular interactions. epstem.net |
Note: The data in this table is for illustrative purposes and is based on findings for a related methoxyphenyl derivative, not this compound itself.
Spectroscopic Property Simulations
DFT methods can also be used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govnih.gov These simulations are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, DFT could predict the vibrational frequencies corresponding to the C=O stretching of the ester groups, the C-O-C stretching of the ether linkage, and the various vibrations of the aromatic ring. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com For this compound, an MD simulation could reveal its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations can explore the different spatial arrangements (conformers) that the molecule can adopt and their relative energies.
In the context of biological systems, MD simulations are used to investigate the interactions between a small molecule and a protein. nih.govacs.org If this compound were being investigated as a potential drug candidate, MD simulations could model its binding to a target receptor, providing insights into the stability of the complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. mdpi.combiorxiv.org
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target. biorxiv.orgnih.gov
For this compound, molecular docking could be employed to explore its potential interactions with various enzymes or receptors. For example, malonate itself is a known competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase. nih.gov Docking studies could investigate whether this compound can fit into the active site of this or other enzymes. The results of docking studies are typically presented as a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the 3D orientation of the ligand within the receptor's binding site. biorxiv.orgresearchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Target
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -7.5 | A more negative value suggests stronger binding. |
| Key Interacting Residues | Asp84, Ser122, Phe250 | Amino acid residues in the receptor's active site that form interactions with the ligand. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions | The primary forces holding the ligand-receptor complex together. |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For a class of compounds like phenoxy malonates, a QSAR study would involve synthesizing a series of analogs with different substituents on the phenyl ring or variations in the ester groups. The biological activity of these compounds would be measured, and then various molecular descriptors (e.g., physicochemical properties, electronic properties, and steric parameters) would be calculated for each compound. Statistical methods are then used to build a mathematical model that correlates the descriptors with the observed activity. Such models can guide the design of new molecules with improved potency. For instance, QSAR studies on phenoxyacetic acid derivatives have been used to identify key structural features that influence their herbicidal or medicinal properties. nih.gov
Research Applications in Agrochemical Sciences
Synthesis of Novel Agrochemical Lead Compounds
Dimethyl 2-(2-methoxyphenoxy)malonate serves as a key intermediate in the synthesis of more complex molecules, including those with potential as agrochemical lead compounds. A notable application is in the preparation of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. orientjchem.org This synthesis highlights the reactivity of the malonate core, which allows for the construction of heterocyclic systems. Such heterocyclic compounds are a cornerstone of modern agrochemical research, often exhibiting a wide range of biological activities. The methoxyphenoxy moiety of the parent malonate is a structural feature found in some natural products with fungicidal properties, suggesting that derivatives of this compound could be tailored to target specific plant pathogens.
Development of Bioactive Thiazole-Malonate Derivatives for Agricultural Use
The thiazole (B1198619) ring is a privileged scaffold in medicinal and agrochemical chemistry, known to impart a range of biological activities, including fungicidal and insecticidal properties. The synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone in what is known as the Hantzsch thiazole synthesis.
While direct synthesis of thiazole-malonate derivatives from this compound is not prominently documented in publicly available research, the broader class of malonate esters is crucial in the synthesis of various heterocyclic compounds. For instance, substituted malonates can be functionalized to create precursors for cyclization reactions, leading to diverse heterocyclic systems. The development of synthetic routes that could potentially link the this compound structure with a thiazole moiety is an area of ongoing investigation for the generation of novel agrochemicals. The aim would be to combine the structural elements of the methoxyphenoxy group with the proven bioactivity of the thiazole ring to discover new molecules with enhanced efficacy or novel modes of action for agricultural applications.
Biological Activity and Mechanistic Elucidation at the Molecular Level
Enzyme Inhibition Kinetics and Specificity
Succinate (B1194679) Dehydrogenase Inhibition Mechanisms
There is currently no available scientific literature that specifically details the enzyme inhibition kinetics and mechanisms of Dimethyl 2-(2-methoxyphenoxy)malonate with respect to succinate dehydrogenase. While related compounds, such as dimethyl malonate, have been investigated as inhibitors of succinate dehydrogenase nih.govgoogle.comnih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net, these findings cannot be directly extrapolated to this compound due to structural differences. Further research is required to determine if this compound exhibits any inhibitory activity towards succinate dehydrogenase and to characterize the nature of such interactions, including kinetic parameters like Ki and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Interaction with Cellular Pathways and Regulatory Networks
Influence on Inflammation Pathways
The influence of this compound on inflammation pathways remains uninvestigated. Studies on related malonate derivatives have suggested potential anti-inflammatory properties through various mechanisms nih.govresearchgate.netfrontiersin.org, but specific data for the 2-methoxyphenoxy substituted compound is absent. Research is needed to explore its effects on key inflammatory signaling pathways such as NF-κB, MAPK, and the production of pro-inflammatory cytokines.
Modulation of Cell Proliferation and Apoptosis
There is no available data to suggest that this compound modulates cell proliferation or apoptosis. In vitro studies using various cell lines would be required to assess any potential cytotoxic or cytostatic effects and to elucidate the molecular mechanisms underlying such activities, for instance, by examining its impact on the cell cycle or key apoptotic proteins.
Protein Binding and Conjugation Research
No research has been published detailing the binding of this compound to proteins or its potential to form conjugates with them. Understanding the protein binding characteristics is fundamental to determining the pharmacokinetic and pharmacodynamic properties of a compound. Future studies in this area would be invaluable for assessing its potential biological roles.
Environmental Fate and Degradation Research
Biodegradation Pathways and Kinetics
Detailed research on the microbial breakdown of Dimethyl 2-(2-methoxyphenoxy)malonate is not currently available. The specific microorganisms and enzymatic processes responsible for its degradation under different environmental conditions have not been documented in published literature.
Aerobic Degradation Mechanisms
There are no specific studies identified that detail the aerobic degradation pathways of this compound. Research on similar but structurally simpler compounds, such as dimethyl malonate, indicates a potential for ready biodegradability. carlroth.com However, the presence of the 2-methoxyphenoxy group in this compound introduces a more complex aromatic structure that would likely necessitate different enzymatic machinery for its breakdown. The specific enzymes, metabolic pathways, and the kinetics of its degradation in the presence of oxygen have not been investigated.
Anaerobic Degradation Mechanisms
Similarly, there is a lack of specific research on the anaerobic degradation of this compound. While studies have demonstrated the anaerobic breakdown of the basic malonate structure to acetate (B1210297) and carbon dioxide by certain bacteria, it is unclear how the addition of the 2-methoxyphenoxy substituent would affect this process. uni-konstanz.de The potential for degradation in anoxic environments, such as sediments or wastewater treatment facilities, remains uncharacterized.
Environmental Persistence and Transformation Studies
No dedicated studies on the environmental persistence and transformation of this compound were found. Key environmental fate parameters, such as its half-life in soil and water, have not been reported. While the persistence of related compounds like diethyl malonate has been studied, these findings are not directly transferable due to structural differences. osti.gov The potential for transformation through abiotic processes such as hydrolysis or photolysis under various environmental pH and light conditions has also not been experimentally determined for this specific compound.
Metabolite Identification and Characterization
As there are no published studies on the biodegradation or transformation of this compound, there is no information available regarding the identity and characterization of its metabolites. The expected breakdown products from the cleavage of the ester and ether linkages have not been identified or quantified in any environmental matrix.
Future Research Directions and Emerging Paradigms
Innovative Synthetic Methodologies
The primary route to synthesizing Dimethyl 2-(2-methoxyphenoxy)malonate involves the O-alkylation of guaiacol (B22219) with a halomalonate. An efficient and practical methodology has been developed that is suitable for large-scale industrial production. derpharmachemica.com This process is a cornerstone for its application as a pharmaceutical intermediate.
A key synthesis involves reacting guaiacol with dimethyl 2-chloromalonate. derpharmachemica.com In a typical procedure, guaiacol is dissolved in toluene (B28343), and sodium hydroxide (B78521) is added. The mixture is heated to reflux to remove water azeotropically. Subsequently, dimethyl 2-chloromalonate is added, and the reaction is heated to reflux for several hours. This method results in a high yield of this compound, reported to be around 94%. derpharmachemica.com
The viability of this synthesis is enhanced by the development of a scalable, pilot-plant-level process for producing the precursor, dimethyl 2-chloromalonate. This precursor is synthesized by the chlorination of dimethyl malonate with sulfuryl chloride. derpharmachemica.com The process has been optimized to achieve a purity of over 95%, which is crucial for subsequent reactions where impurities might interfere, such as in the construction of pyrimidinedione rings. derpharmachemica.com
| Reactant 1 | Reactant 2 | Solvent | Key Reagent | Yield | Reference |
|---|---|---|---|---|---|
| Guaiacol | Dimethyl 2-chloromalonate | Toluene | Sodium Hydroxide | 94% | derpharmachemica.com |
Exploration of Novel Biological Targets and Therapeutic Areas
The principal and well-documented application of this compound is as a key intermediate in the synthesis of Bosentan. derpharmachemica.compsu.edu Bosentan is a dual endothelin receptor antagonist, targeting both ETA and ETB receptors. psu.edu It is used clinically for the treatment of pulmonary artery hypertension (PAH), a serious cardiovascular condition. psu.edu
The synthesis of Bosentan from this compound proceeds through several steps. The malonate ester is first used to create a core heterocyclic structure, 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. quickcompany.inchemdad.com This bipyrimidine dione (B5365651) is a crucial building block that is further modified to produce the final Bosentan molecule. cphi-online.comgoogle.com Therefore, the primary therapeutic relevance of this compound is directly linked to the treatment of cardiovascular diseases via the endothelin pathway.
| Derivative Compound | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Bosentan | Endothelin Receptors (ETA and ETB) | Cardiovascular (Pulmonary Artery Hypertension) | psu.edu |
Green Chemistry and Sustainable Synthesis Development
While dedicated green chemistry studies on this compound are not prominent, principles of sustainability are evident in the optimization of its synthesis and its use in producing Bosentan. The development of a scalable, high-yield process for its precursor, dimethyl 2-chloromalonate, reflects an industrial focus on efficiency and resource optimization. derpharmachemica.com
Furthermore, alternative solvents have been explored for the synthesis of Bosentan from its intermediates. For example, the use of anisole, a solvent with a high boiling point and a recovery rate of up to 90% on a commercial scale, presents a more sustainable option compared to other solvents. psu.edu These process optimizations, which reduce reaction hours, improve purity, and operate under milder conditions, contribute to a more economically and environmentally sustainable manufacturing process for the final therapeutic agent. psu.edugoogle.com
Q & A
Basic Research Question
- ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, the methoxy group typically resonates at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
- ESI-MS : Validates molecular weight and fragmentation patterns, especially for derivatives with halogens or nitro groups .
- HPLC with UV detection : Detects impurities (e.g., unreacted phenol) using gradient elution and C18 columns .
How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?
Advanced Research Question
Discrepancies often arise from tautomerism or solvent effects. Methodological solutions include:
- Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomers) by analyzing shifts at different temperatures .
- Deuterated solvent screening : Polar solvents like DMSO-d₆ may stabilize specific conformers, clarifying splitting patterns .
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating proton and carbon signals .
What strategies optimize regioselectivity in substitution reactions involving this compound?
Advanced Research Question
- Directing group utilization : The methoxy group directs electrophilic substitution to the para position. For meta selectivity, introduce steric hindrance via bulky substituents .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki) enables selective arylations at specific positions .
- Solvent effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., DMF) enhance kinetic pathways .
How can this compound be evaluated as a metabolic inhibitor in mitochondrial studies?
Advanced Research Question
- Mitochondrial respiration assays : Measure oxygen consumption rates (OCR) in cell lines treated with the compound, using Seahorse XF analyzers. Compare inhibition potency to classical inhibitors like rotenone .
- Stress granule (SG) assembly analysis : Use immunofluorescence to track SG markers (e.g., G3BP1) under mitochondrial stress induced by the compound .
- Dose-response profiling : Establish IC₅₀ values for succinate dehydrogenase (SDH) inhibition using spectrophotometric assays .
What computational methods predict the reactivity of malonate derivatives in substitution or cyclization reactions?
Advanced Research Question
- DFT calculations : Model transition states to predict activation energies for nucleophilic attacks. Basis sets like B3LYP/6-31G* are commonly used .
- Molecular docking : Screen derivatives for binding affinity to target enzymes (e.g., malonate decarboxylase) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with reaction rates to design optimized analogs .
What are common impurities in the synthesis of this compound, and how are they analytically detected?
Basic Research Question
- Residual phenol : Detected via HPLC-UV at 254 nm or GC-MS with derivatization .
- Di- or tri-substituted byproducts : Identified using high-resolution MS and ¹³C NMR .
- Oxidation products : Monitor via TLC with iodine staining or LC-MS for peroxide formation .
How should kinetic studies be designed to investigate ester hydrolysis in this compound?
Advanced Research Question
- Pseudo-first-order conditions : Use excess NaOH or HCl to monitor hydrolysis via pH-stat titration .
- Activation energy determination : Conduct reactions at multiple temperatures (25–80°C) and apply the Arrhenius equation .
- Isotope labeling : Track ¹⁸O incorporation in hydrolysis products using GC-IRMS .
How can structure-activity relationships (SAR) be analyzed for anti-inflammatory derivatives of this compound?
Advanced Research Question
- Substituent variation : Synthesize analogs with halogens (e.g., 4-F, 4-Cl) or electron-withdrawing groups (e.g., nitro) and test TLR4 inhibition in RAW264.7 macrophages .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .
- In vivo validation : Assess cytokine suppression (IL-6, TNF-α) in murine models of inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
